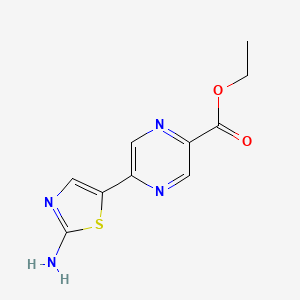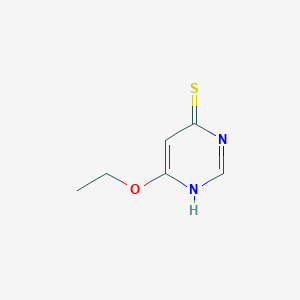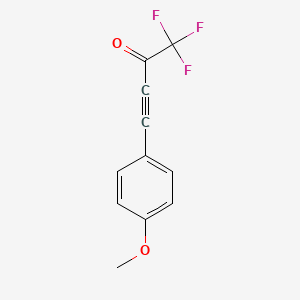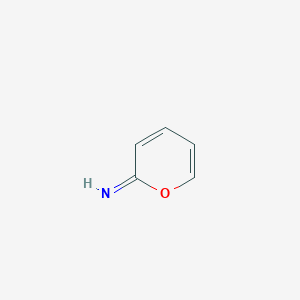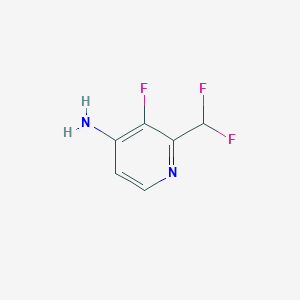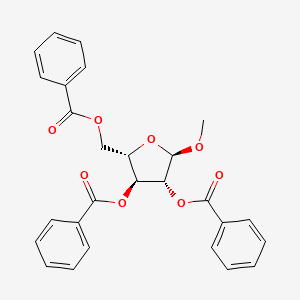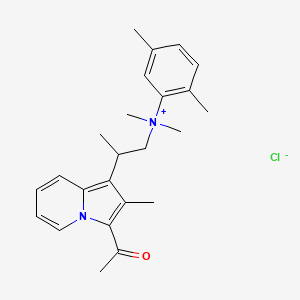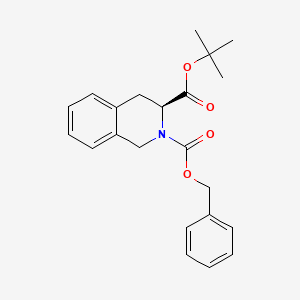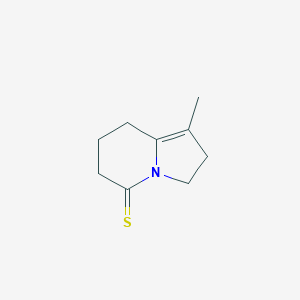
1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione is a heterocyclic compound containing a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione typically involves multi-step organic reactions
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione may undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thione group to a thiol.
Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the ring.
Common Reagents and Conditions
Common reagents might include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the ring.
Scientific Research Applications
1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways involving sulfur-containing compounds.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action for 1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione would involve its interaction with molecular targets, such as enzymes or receptors. The sulfur atom in the thione group could play a crucial role in these interactions, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other sulfur-containing heterocycles, such as thiophenes or thiazoles.
Uniqueness
1-Methyl-2,3,7,8-tetrahydroindolizine-5(6H)-thione’s unique structure, particularly the presence of the thione group, could confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H13NS |
|---|---|
Molecular Weight |
167.27 g/mol |
IUPAC Name |
1-methyl-3,6,7,8-tetrahydro-2H-indolizine-5-thione |
InChI |
InChI=1S/C9H13NS/c1-7-5-6-10-8(7)3-2-4-9(10)11/h2-6H2,1H3 |
InChI Key |
HUNKPVXHCRIQHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCCC(=S)N2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Pent-4-en-1-yl)sulfanyl]thiane](/img/structure/B13093418.png)


![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)
